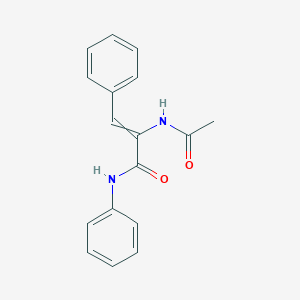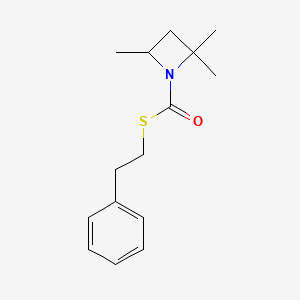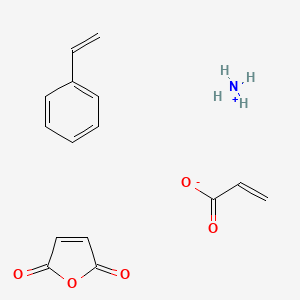
Azanium;furan-2,5-dione;prop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid with ethenylbenzene and 2,5-furandione, followed by neutralization with ammonium. This compound is known for its unique properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves the polymerization of 2-propenoic acid (acrylic acid) with ethenylbenzene (styrene) and 2,5-furandione (maleic anhydride). The polymerization process typically occurs through free radical polymerization, initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions are carefully controlled to ensure consistent polymer quality. After polymerization, the resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The mechanism by which 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exerts its effects is primarily through its polymeric structure. The polymer chains can interact with various substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the polymer to adhere to surfaces, encapsulate molecules, and form stable films and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Poly(acrylic acid-co-styrene): A copolymer of acrylic acid and styrene, similar in structure but without the maleic anhydride component.
Poly(maleic anhydride-co-styrene): A copolymer of maleic anhydride and styrene, lacking the acrylic acid component.
Poly(acrylic acid-co-maleic anhydride): A copolymer of acrylic acid and maleic anhydride, without the styrene component.
Uniqueness
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is unique due to the combination of all three monomers in its structure. This combination imparts a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of ammonium salt also enhances its solubility in water, which is advantageous for certain industrial and biomedical applications.
Propiedades
Número CAS |
57816-63-4 |
|---|---|
Fórmula molecular |
C15H17NO5 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
azanium;furan-2,5-dione;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3(4)5;/h2-7H,1H2;1-2H;2H,1H2,(H,4,5);1H3 |
Clave InChI |
NLKJHUORJQXBAT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1.C=CC(=O)[O-].C1=CC(=O)OC1=O.[NH4+] |
Números CAS relacionados |
57816-63-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)

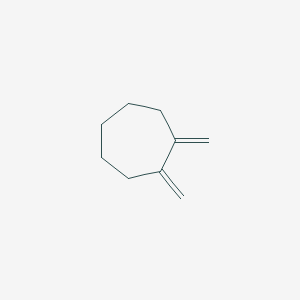


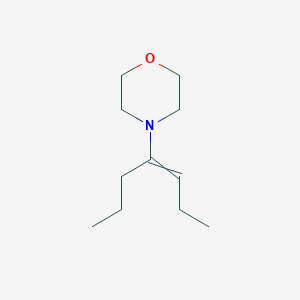
![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
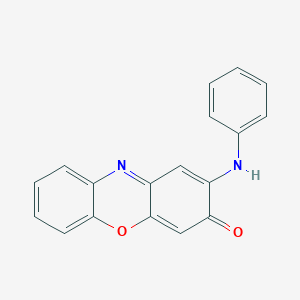

![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

